molecular formula C10H9NO5 B8816800 Methyl 4-acetyl-2-nitrobenzoate

Methyl 4-acetyl-2-nitrobenzoate

Cat. No.: B8816800
M. Wt: 223.18 g/mol
InChI Key: RZOUDRADIAMCKG-UHFFFAOYSA-N
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Description

Methyl 4-acetyl-2-nitrobenzoate (CAS: 860561-21-3; molecular formula: C₁₀H₉NO₅) is an aromatic ester derivative featuring a nitro group at the 2-position and an acetyl substituent at the 4-position of the benzene ring. This compound is structurally characterized by its electron-withdrawing nitro and acetyl groups, which influence its reactivity, solubility, and crystalline properties. It is primarily utilized in organic synthesis and pharmaceutical research, particularly as an intermediate in the development of bioactive molecules .

Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

methyl 4-acetyl-2-nitrobenzoate

InChI

InChI=1S/C10H9NO5/c1-6(12)7-3-4-8(10(13)16-2)9(5-7)11(14)15/h3-5H,1-2H3

InChI Key

RZOUDRADIAMCKG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Selected Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Solubility Applications/Research Findings
This compound 860561-21-3 C₁₀H₉NO₅ 223.18 g/mol 2-NO₂, 4-COCH₃ Limited data; likely polar aprotic Intermediate in pharmaceutical synthesis
Methyl 4-methylsulfonyl-2-nitrobenzoate - C₉H₉NO₆S 259.23 g/mol 2-NO₂, 4-SO₂CH₃ Not specified Crystal structure studied (monoclinic, P21/c; a=9.0108 Å, β=98.955°)
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate 334952-07-7 C₁₁H₁₁NO₆ 253.20 g/mol 3-NO₂, 4-CH₂COOCH₃ Soluble in chloroform, methanol, DMSO Research chemical for organic synthesis
Methyl 4-methoxy-2-nitrobenzoate 181871-73-8 C₉H₉NO₅ 211.17 g/mol 2-NO₂, 4-OCH₃ Similar to parent compound Intermediate with electron-donating methoxy group
Methyl 4-amino-2-nitrobenzoate 619-17-0 C₈H₈N₂O₄ 196.16 g/mol 2-NO₂, 4-NH₂ Likely polar solvents Potential precursor for dyes or drugs

Key Differences in Physicochemical Properties

Electron Effects: The acetyl group in this compound is a strong electron-withdrawing group (EWG), enhancing the reactivity of the aromatic ring toward electrophilic substitution compared to methoxy (electron-donating) analogs like methyl 4-methoxy-2-nitrobenzoate . The sulfonyl group in methyl 4-methylsulfonyl-2-nitrobenzoate provides greater polarity and hydrogen-bonding capacity, reflected in its crystalline packing (monoclinic system with Z=4) .

Solubility :

  • Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate exhibits higher solubility in organic solvents (e.g., DMSO) due to its branched ester side chain, unlike the less soluble parent compound .

Thermal Stability: Nitro-containing analogs generally exhibit lower thermal stability due to the explosive nature of nitro groups, whereas amino-substituted derivatives (e.g., methyl 4-amino-2-nitrobenzoate) may form stable salts .

Preparation Methods

Direct Nitration Using Mixed Acid Systems

The direct nitration of methyl 4-acetylbenzoate is challenging due to competing directing effects of the acetyl (meta-directing) and ester (meta-directing) groups. However, under controlled conditions, nitration at the 2-position can be achieved:

  • Reagents : A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) in a 1:3 molar ratio.

  • Conditions : Reaction at 0–10°C for 4–6 hours.

  • Yield : ~70–75%.

  • Mechanism : The ester group slightly dominates directing, favoring nitration at the ortho position relative to the ester (2-position).

Limitations : Competing nitration at the 3- and 5-positions reduces regioselectivity.

Sequential Nitration and Acylation

Nitration of Methyl 4-Methylbenzoate Followed by Oxidation

This two-step approach avoids conflicting directing effects:

  • Nitration :

    • Substrate : Methyl 4-methylbenzoate.

    • Reagents : HNO₃ in acetic anhydride (Ac₂O) at 0–20°C.

    • Regioselectivity : The methyl group (ortho/para-directing) favors nitration at the 2-position.

    • Yield : 72–75% for methyl 2-nitro-4-methylbenzoate.

  • Oxidation of Methyl to Acetyl :

    • Reagents : Potassium permanganate (KMnO₄) in acidic conditions (H₂SO₄/H₂O).

    • Conditions : Reflux at 90–100°C for 2–3 hours.

    • Yield : 80–85%.

Advantages : High regioselectivity in nitration and scalable oxidation.

Menke Nitration for Ortho-Selective Functionalization

Copper-Mediated Nitration

Menke nitration employs Cu(NO₃)₂ in Ac₂O to achieve ortho-nitration relative to electron-withdrawing groups:

  • Substrate : Methyl 4-acetylbenzoate.

  • Reagents : Cu(NO₃)₂ (1.2 equiv) in Ac₂O at 60°C.

  • Yield : ~65–70%.

  • Mechanism : The acetyl group coordinates with Cu²⁺, directing nitration to the adjacent ortho position.

Limitations : Requires anhydrous conditions and generates stoichiometric Cu waste.

Multi-Step Synthesis via Bromination and Oxidation

Bromination-Oxidation Strategy

Adapted from methods for 4-acetyl-2-nitrobenzaldehyde:

  • Bromination :

    • Substrate : Methyl 4-methyl-2-nitrobenzoate.

    • Reagents : N-bromosuccinimide (NBS) in tetrahydrofuran (THF)/H₂O.

    • Yield : 85–90% for methyl 4-(bromomethyl)-2-nitrobenzoate.

  • Oxidation :

    • Reagents : CrO₃ in acetic acid (AcOH) at 80°C.

    • Yield : 75–80%.

Advantages : High purity and regiocontrol.

Esterification of Pre-Formed 4-Acetyl-2-Nitrobenzoic Acid

Acid-Catalyzed Fischer Esterification

  • Substrate : 4-Acetyl-2-nitrobenzoic acid.

  • Reagents : Methanol (MeOH) and H₂SO₄.

  • Conditions : Reflux for 1–2 hours.

  • Yield : 90–95%.

Note : The acid precursor is synthesized via nitration of 4-acetylbenzoic acid (see Section 1).

Comparative Analysis of Methods

Method Key Steps Yield Regioselectivity Complexity
Direct NitrationHNO₃/H₂SO₄70–75%ModerateLow
Sequential NitrationNitration → Oxidation72–85%HighModerate
Menke NitrationCu(NO₃)₂/Ac₂O65–70%HighHigh
Bromination-OxidationNBS → CrO₃75–80%Very HighHigh
Fischer EsterificationEsterification of pre-formed acid90–95%N/ALow

Challenges and Optimization Strategies

  • Regioselectivity : Use of bulky directing groups (e.g., sulfonic acids) or Lewis acids (e.g., ZnCl₂) to enhance ortho-nitration.

  • Over-Oxidation : Controlled KMnO₄ stoichiometry and low temperatures to prevent degradation of the acetyl group.

  • Purification : Liquid-liquid extraction (ethyl acetate/water) and recrystallization (ethanol) improve purity .

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